What are the chemical properties of N-Formyl-L-tyrosine?
What are the chemical properties of N-Formyl-L-tyrosine?
An In-Depth Technical Guide to the Chemical Properties of N-Formyl-L-tyrosine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-Formyl-L-tyrosine, a key derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic profile, and chemical reactivity. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization, handling, and application of N-Formyl-L-tyrosine. Included are detailed protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring scientific integrity and enabling reproducible results.
Chemical Identity and Structure
N-Formyl-L-tyrosine is an N-acyl amino acid, specifically the L-tyrosine derivative where a formyl group is attached to the alpha-amino nitrogen.[1][2] This modification neutralizes the basicity of the amino group, significantly altering the molecule's chemical behavior compared to its parent amino acid. It is found endogenously as a metabolite in Saccharomyces cerevisiae, where it serves as a precursor to N,N'-bisformyl dityrosine, a component of the ascospore wall.[1][3]
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IUPAC Name : (2S)-2-(formamido)-3-(4-hydroxyphenyl)propanoic acid[3]
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Common Synonyms : N-Formyltyrosine, L-Formyltyrosine, For-Tyr-OH[3][4]
The structure consists of three key functional domains: a carboxylic acid, a secondary formamide, and a phenolic side chain. These domains dictate its solubility, reactivity, and spectroscopic characteristics.
Caption: Chemical structure of N-Formyl-L-tyrosine.
Physicochemical Properties
The physicochemical properties of N-Formyl-L-tyrosine are fundamental to its handling, formulation, and analytical characterization. The introduction of the formyl group renders the molecule more nonpolar than L-tyrosine.
| Property | Value | Source(s) |
| Molecular Weight | 209.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 170-171 °C (recrystallized from water) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol) | Inferred from[4] |
| Optical Rotation [α]D | +83° (c=2.6 in Ethanol) | [4] |
| pKa Values (Predicted) | ~2-3 (Carboxylic Acid), ~10 (Phenolic Hydroxyl) | Inferred from[6] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of N-Formyl-L-tyrosine relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS):
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Expected Molecular Ion: [M+H]⁺ = 210.0761; [M-H]⁻ = 208.0615.
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Key Fragmentation Pattern: A characteristic fragment corresponds to the loss of the benzyl moiety, resulting in a prominent peak at m/z 107 (hydroxytropylium ion).[3] This is a crucial diagnostic peak for the tyrosine backbone.
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.
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~3300 cm⁻¹ (broad): O-H stretching from the carboxylic acid and phenolic hydroxyl groups.
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~3280 cm⁻¹: N-H stretching of the secondary amide.
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~1720 cm⁻¹: C=O stretching of the carboxylic acid dimer.
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~1660 cm⁻¹ (Amide I): C=O stretching of the secondary amide (formyl group).
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~1540 cm⁻¹ (Amide II): N-H bending and C-N stretching of the amide linkage.
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~1235 cm⁻¹: Phenolic C-O stretching.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.[1]
¹H NMR Spectrum (Predicted, based on data for related compounds): [1][8]
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~8.2 ppm (s, 1H): Formyl proton (-N-CH =O).
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~8.0 ppm (d, 1H): Amide proton (-NH -).
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~7.1 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.
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~6.7 ppm (d, 2H): Aromatic protons ortho to the OH group.
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~4.6 ppm (m, 1H): Alpha-proton (α-CH).
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~3.1 ppm (m, 2H): Beta-protons (β-CH₂).
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Carboxyl and Phenolic Protons: Often broad or exchange with D₂O.
¹³C NMR Spectrum (Predicted, based on L-tyrosine data): [7]
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~174 ppm: Carboxylic acid carbon (C =O).
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~163 ppm: Formyl carbon (-NH-C HO).
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~156 ppm: Aromatic carbon bearing the hydroxyl group.
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~131 ppm: Aromatic carbons ortho to the CH₂ group.
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~128 ppm: Aromatic carbon attached to the CH₂ group.
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~116 ppm: Aromatic carbons ortho to the hydroxyl group.
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~55 ppm: Alpha-carbon (α-CH).
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~37 ppm: Beta-carbon (β-CH₂).
Chemical Reactivity and Stability
4.1 Reactivity of Functional Groups The chemistry of N-Formyl-L-tyrosine is a composite of its constituent functional groups.
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Carboxylic Acid: Can be esterified under acidic conditions or converted to an acid chloride. It is the primary acidic center at physiological pH.
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Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation. It is susceptible to oxidation, which can lead to dimerization (forming dityrosine) or other degradation products, a reaction that can be catalyzed by light and metal ions.
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N-Formyl Amide: The formyl group is a stable protecting group under many conditions but can be selectively removed. The most common method is acid-catalyzed hydrolysis , typically by heating with dilute mineral acids like hydrochloric acid.[9][10] This reaction regenerates the free α-amino group of L-tyrosine. This specific reactivity is crucial for its use as a protected amino acid in peptide synthesis.
4.2 Stability and Degradation Pathways
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pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Strong acidic conditions, especially with heat, will lead to hydrolysis of the formyl group.[9] In strongly basic conditions, the phenolic proton will be abstracted, making the ring more susceptible to oxidation.
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Thermal Stability: The compound is a stable solid at room temperature. As indicated by its melting point, it can withstand moderate heat, but prolonged exposure to high temperatures should be avoided.
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Oxidative Stability: The phenolic ring is the primary site of oxidative degradation. Exposure to air and light, especially in solutions containing trace metals, should be minimized to prevent the formation of colored byproducts.
4.3 Recommended Storage and Handling For long-term stability, N-Formyl-L-tyrosine should be stored as a solid in a tightly sealed container, protected from light, at or below -20°C.[4] Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be purged with an inert gas (e.g., argon or nitrogen) and stored frozen and protected from light.
Methodologies for Characterization and Quality Control
A self-validating system for quality control ensures that the material meets the identity, purity, and quality standards required for research and development.
5.1 Principle of Chromatographic Separation Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of N-Formyl-L-tyrosine. The molecule is sufficiently nonpolar to be retained on a C18 stationary phase. The formylation makes the molecule significantly more hydrophobic than the parent L-tyrosine, resulting in a longer retention time under identical conditions. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Caption: Workflow for purity analysis by RP-HPLC.
5.2 Protocol: Purity Determination by RP-HPLC This protocol describes a standard method for determining the purity of a N-Formyl-L-tyrosine sample.
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Instrumentation:
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HPLC system with gradient capability and UV detector.
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C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
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Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Procedure:
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Sample Preparation: Accurately weigh and dissolve the N-Formyl-L-tyrosine sample in the diluent to a final concentration of 1.0 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 275 nm (λmax for the phenol chromophore).
-
Injection Volume: 10 µL.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
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-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
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Analysis: Inject the sample solution and integrate all peaks.
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Calculation: Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
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5.3 Protocol: Structural Confirmation by NMR Spectroscopy This protocol outlines the steps for confirming the chemical structure.
-
Instrumentation:
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NMR Spectrometer (≥400 MHz).
-
-
Reagents:
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH, NH).
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Formyl-L-tyrosine in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Acquisition:
-
Record a ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum.
-
(Optional but recommended) Record 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and verify that the ratios match the number of protons in the structure.
-
Assign all peaks in both the ¹H and ¹³C spectra by comparing chemical shifts, multiplicities, and 2D correlations to the expected values detailed in Section 3.0. A successful assignment provides unambiguous confirmation of the chemical structure.
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Conclusion
N-Formyl-L-tyrosine is a chemically distinct derivative of L-tyrosine with properties defined by its N-terminal formyl group. This modification imparts greater hydrophobicity and removes the basicity of the α-amino group while retaining the key functionalities of the carboxylic acid and the phenolic side chain. Its stability profile and the specific reactivity of the formyl group—namely its susceptibility to acid hydrolysis—make it a valuable compound in synthetic and biological research. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality and confirming the identity of N-Formyl-L-tyrosine, empowering scientists to utilize this molecule with confidence in their research and development endeavors.
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